2,3-dichloro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide
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Overview
Description
2,3-dichloro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide is a chemical compound with a complex structure that includes dichlorobenzamide and pyridinylmethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide typically involves the reaction of 2,3-dichlorobenzoyl chloride with 4-(pyridin-4-ylmethyl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3-dichloro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2,3-dichloro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2,3-dichloro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-pyridin-3-ylmethyl-benzamide
- 2,4-dichloro-N-pyridin-4-yl-benzamide
- N-benzyl-2,4-dichloro-N-pyridin-2-yl-benzamide
Uniqueness
2,3-dichloro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide is unique due to its specific substitution pattern and the presence of both dichlorobenzamide and pyridinylmethylphenyl groups. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C19H14Cl2N2O |
---|---|
Molecular Weight |
357.2 g/mol |
IUPAC Name |
2,3-dichloro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide |
InChI |
InChI=1S/C19H14Cl2N2O/c20-17-3-1-2-16(18(17)21)19(24)23-15-6-4-13(5-7-15)12-14-8-10-22-11-9-14/h1-11H,12H2,(H,23,24) |
InChI Key |
RDLNWLIGGWSKGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3 |
Origin of Product |
United States |
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